N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related bi-heterocyclic propanamides involves a multi-step process starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is transformed into hydrazide, then subjected to reactions leading to the formation of the oxadiazole-thiol intermediate. This intermediate is further reacted with electrophiles derived from un/substituted anilines and 3-bromopropanoyl chloride to obtain the target compounds. The structural confirmation is achieved through spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class, including the target compound, is confirmed through various spectroscopic methods. The presence of the oxadiazole and thiazole rings is verified, providing insight into the compound's molecular architecture and the potential for bioactivity based on these structural features.
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives typically focus on modifications of the oxadiazole and thiazole rings. These modifications can lead to a variety of biological activities, as evidenced by their ability to inhibit enzymes like urease. The reactivity of the compound is influenced by the presence of the heterocyclic rings, which can undergo further functionalization to enhance biological activity (Abbasi et al., 2020).
Scientific Research Applications
Antibacterial Activity : Tumosienė et al. (2012) synthesized a series of compounds, including derivatives of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide. They found that some of these compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Potential Therapeutic Agent : Küçükgüzel et al. (2013) synthesized derivatives of this compound and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. One of the derivatives was found to exhibit anti-inflammatory and analgesic activities and was non-toxic to tissues compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).
Anticonvulsant Activity : Rajak et al. (2013) synthesized two novel series of compounds including this compound derivatives for anticonvulsant activity. The study showed that these compounds had promising anticonvulsant activities in various models (Rajak et al., 2013).
Anticancer Activity : Ravinaik et al. (2021) designed and synthesized derivatives of this compound and evaluated their anticancer activity against multiple cancer cell lines. The study found that most of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).
Insecticidal Activity : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, closely related to this compound. These compounds were tested for their insecticidal activities against diamondback moth, with some compounds showing good insecticidal activities (Qi et al., 2014).
properties
IUPAC Name |
N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-5-4-6-14(9-12)18-20-16(24-21-18)10-22(3)17(23)8-7-15-13(2)19-11-25-15/h4-6,9,11H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEIDLXMKZEAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)CCC3=C(N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.